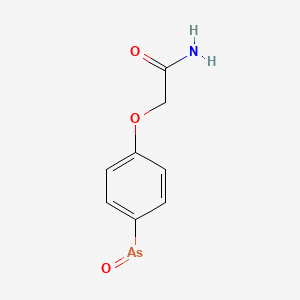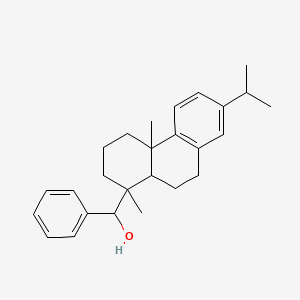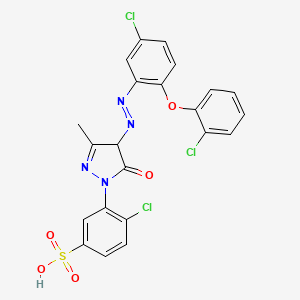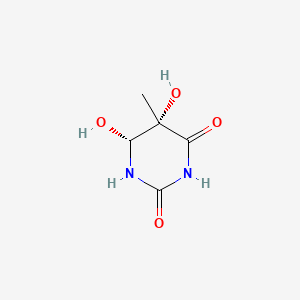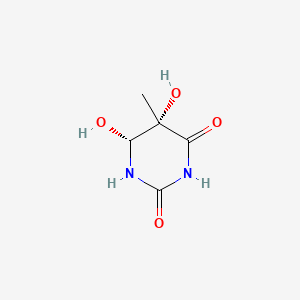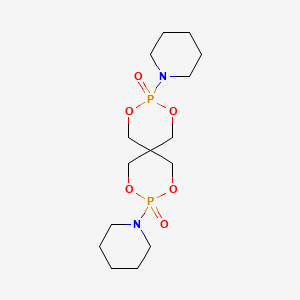
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(55)undec-3-yl)piperidine is a complex organic compound that features a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine typically involves the reaction of piperidine with a suitable precursor that contains the spiro structure. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The piperidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction may produce amines or alcohols. Substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved in these interactions can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine include other spiro compounds with piperidine moieties, such as:
- 1-(3,9-Dioxido-9-(1-morpholinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)morpholine
- 1-(3,9-Dioxido-9-(1-pyrrolidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)pyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific spiro structure and the presence of the piperidine moiety. This combination of features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
19341-46-9 |
|---|---|
Molekularformel |
C15H28N2O6P2 |
Molekulargewicht |
394.34 g/mol |
IUPAC-Name |
3,9-di(piperidin-1-yl)-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C15H28N2O6P2/c18-24(16-7-3-1-4-8-16)20-11-15(12-21-24)13-22-25(19,23-14-15)17-9-5-2-6-10-17/h1-14H2 |
InChI-Schlüssel |
HDYBUFLQGBXAFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)P2(=O)OCC3(CO2)COP(=O)(OC3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



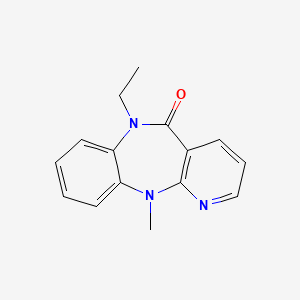
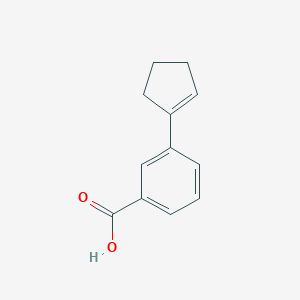
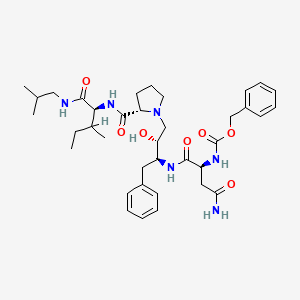
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
